

An In-Depth Technical Guide to the Photophysical Properties of Disperse Red 60

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Compound of Interest

Compound Name: Disperse Red 60

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Introduction

Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.^{[1][2][3]} Its molecular formula is $C_{20}H_{13}NO_4$, and its CAS Registry Number is 17418-58-5.^{[1][4]} Characterized as a dark red, crystalline solid, it is insoluble in water but exhibits solubility in various organic solvents, including dichloromethane.^[2] While extensively utilized in the textile industry for dyeing synthetic fibers, a comprehensive understanding of its photophysical properties is crucial for researchers exploring its potential in other advanced applications, including as a molecular probe or in materials science. This technical guide provides a detailed overview of the core photophysical characteristics of **Disperse Red 60**, outlines relevant experimental protocols, and presents key data in a structured format.

Core Photophysical Properties

The photophysical behavior of **Disperse Red 60** is governed by its extended π -conjugated system inherent to the anthraquinone core, substituted with electron-donating amino and hydroxyl groups and a phenoxy group. These structural features give rise to its characteristic red color and influence its interaction with light.

Absorption and Emission Characteristics

The electronic absorption spectrum of **Disperse Red 60** in the visible region is a key characteristic. While specific data for a range of solvents is not extensively published in readily available literature, it is established that, like similar red dyes, its maximum absorption (λ_{max}) is expected to be in the 390 to 550 nm range.[5] A standard absorbance-concentration curve for **Disperse Red 60** has been documented, indicating a linear relationship that is fundamental for quantitative analysis.[6]

The emission properties, including the fluorescence quantum yield, are critical parameters for applications such as fluorescence microscopy or as a fluorescent probe. However, detailed quantitative data on the emission maximum (λ_{em}) and fluorescence quantum yield (Φ_f) of **Disperse Red 60** are not widely reported in the scientific literature. Generally, anthraquinone dyes can exhibit fluorescence, but their quantum yields can vary significantly based on their molecular structure and environment.

Table 1: Summary of Known Photophysical and Chemical Properties of **Disperse Red 60**

Property	Value/Description
Chemical Name	1-amino-4-hydroxy-2-phenoxyanthraquinone
Synonyms	C.I. 60756, Solvent Red 146
CAS Number	17418-58-5
Molecular Formula	C ₂₀ H ₁₃ NO ₄
Molecular Weight	331.32 g/mol
Appearance	Dark red solid
Solubility	Insoluble in water, soluble in dichloromethane
Expected λ_{max} Range	390 - 550 nm

Experimental Protocols

The determination of the photophysical properties of **Disperse Red 60** involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.

Measurement of Absorption Spectra

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_{max}) of **Disperse Red 60** in a specific solvent.

Methodology:

- **Solution Preparation:** Prepare a stock solution of **Disperse Red 60** in a spectroscopic grade solvent (e.g., methanol, dichloromethane, or DMSO) of a known concentration (e.g., 1×10^{-3} M). From this stock solution, prepare a series of dilutions to obtain concentrations in the range where absorbance is linear with concentration (typically 10^{-6} to 10^{-5} M).
- **Instrumentation:** Utilize a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
 - Use a pair of matched quartz cuvettes (typically 1 cm path length).
 - Fill both the reference and sample cuvettes with the pure solvent to record a baseline.
 - Replace the solvent in the sample cuvette with the most dilute solution of **Disperse Red 60** and record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).
 - Repeat the measurement for all concentrations.
- **Data Analysis:** The wavelength at which the highest absorbance is recorded is the λ_{max} . The molar extinction coefficient (ϵ) can be calculated from the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectra and Quantum Yield

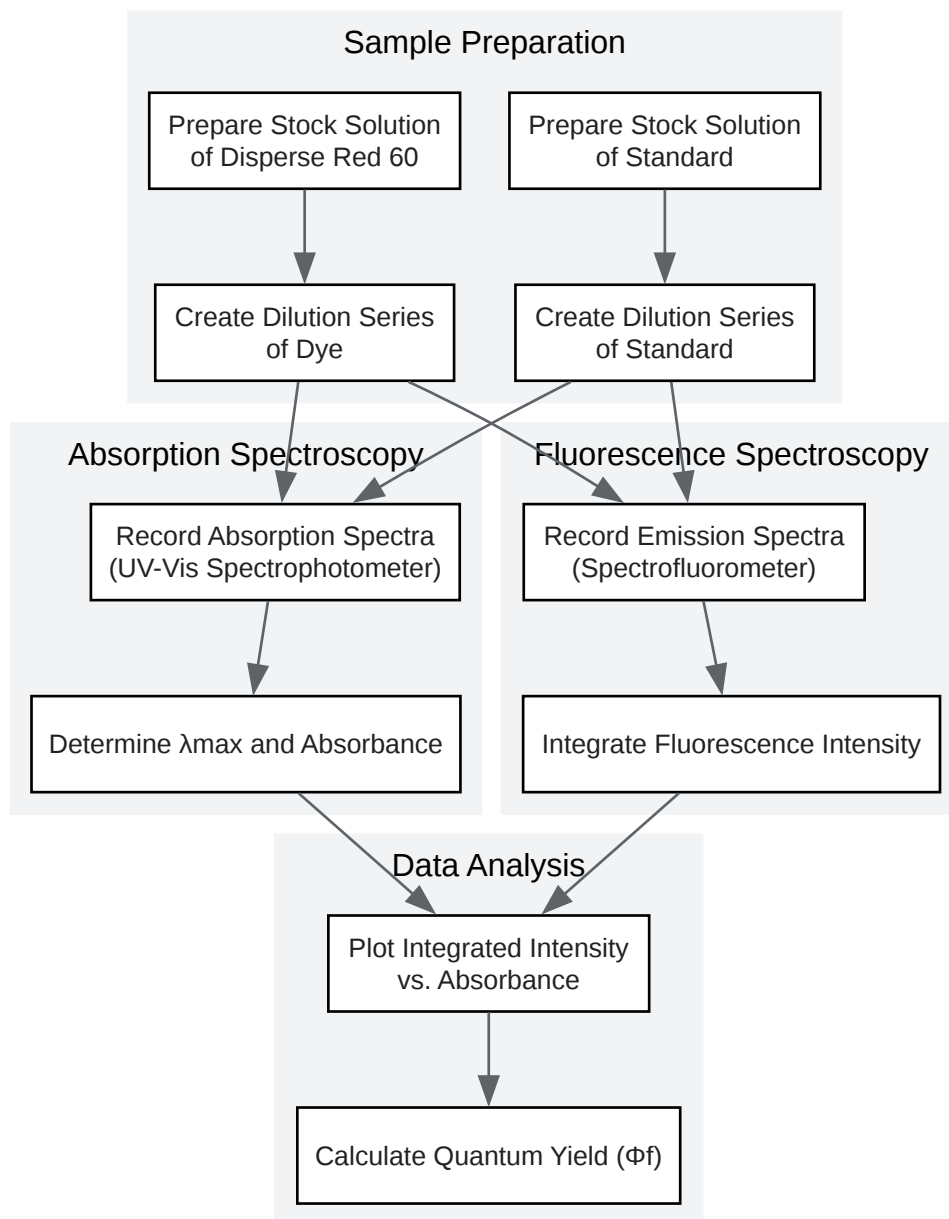
Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φ_f) of **Disperse Red 60**.

Methodology:

- Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
- Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to **Disperse Red 60** (e.g., Rhodamine 6G or Rhodamine 101).^[7]
- Solution Preparation: Prepare a series of dilute solutions of both the **Disperse Red 60** sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Measurement:
 - Record the absorption spectra for all solutions.
 - Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should ideally be at the absorption maximum of the dye.
- Data Analysis:
 - Integrate the area under the corrected emission spectra for both the sample and the standard.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (m_{\text{sample}} / m_{\text{standard}}) \times (\eta^2_{\text{sample}} / \eta^2_{\text{standard}})$$
where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.^{[8][9]}

Visualization of Experimental Workflow

The general workflow for determining the photophysical properties of a dye like **Disperse Red 60** can be visualized as a logical progression of steps.



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Caption: Workflow for Photophysical Characterization.

Solvatochromism

The photophysical properties of anthraquinone dyes are often sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism.[10] For amino-substituted anthraquinones, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. While specific solvatochromic data for **Disperse Red 60** is not readily available, it is a critical factor to consider when utilizing this dye in different media, as its color and fluorescence characteristics may vary.

Conclusion

Disperse Red 60 is an anthraquinone dye with established applications in the textile industry. Its core photophysical properties, stemming from its chemical structure, make it a subject of interest for broader scientific research. This technical guide has summarized the known properties of **Disperse Red 60** and provided detailed experimental protocols for the determination of its key photophysical parameters. The provided workflow and data tables offer a foundational resource for researchers and professionals in drug development and materials science who wish to explore the potential of **Disperse Red 60** in novel applications. Further research to quantify the photophysical parameters of **Disperse Red 60** in a variety of solvents is warranted to fully elucidate its behavior and expand its utility.

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